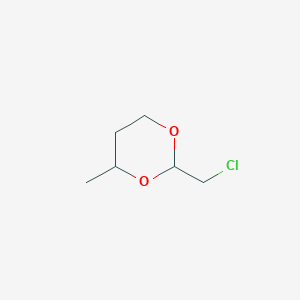
2-(Chloromethyl)-4-methyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-4-methyl-1,3-dioxane is an organic compound that belongs to the class of dioxanes. Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms. This particular compound is characterized by the presence of a chloromethyl group and a methyl group attached to the dioxane ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-methyl-1,3-dioxane typically involves the reaction of 4-methyl-1,3-dioxane with chloromethylating agents. One common method is the reaction of 4-methyl-1,3-dioxane with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of phase-transfer catalysts can enhance the efficiency of the chloromethylation reaction. Additionally, the reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired product on a large scale .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4-methyl-1,3-dioxane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, sodium thiolate, or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives
Scientific Research Applications
2-(Chloromethyl)-4-methyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-methyl-1,3-dioxane involves its reactivity towards nucleophiles. The chloromethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations where the compound acts as a building block for more complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-1,3-dioxane: Lacks the methyl group at the 4-position.
4-Methyl-1,3-dioxane: Lacks the chloromethyl group.
2-(Chloromethyl)-4-methyl-1,3-dioxolane: Contains a five-membered ring instead of a six-membered ring.
Uniqueness
2-(Chloromethyl)-4-methyl-1,3-dioxane is unique due to the presence of both a chloromethyl and a methyl group on the dioxane ring. This combination of functional groups provides distinct reactivity patterns and makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
6414-14-8 |
|---|---|
Molecular Formula |
C6H11ClO2 |
Molecular Weight |
150.60 g/mol |
IUPAC Name |
2-(chloromethyl)-4-methyl-1,3-dioxane |
InChI |
InChI=1S/C6H11ClO2/c1-5-2-3-8-6(4-7)9-5/h5-6H,2-4H2,1H3 |
InChI Key |
HZYPUNZMJXRUAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCOC(O1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2S,4S,8R,9S,12S,13S,16S,18S)-16-ethoxy-6-hydroxy-9,13-dimethyl-5,7-dioxa-6-borapentacyclo[10.8.0.02,9.04,8.013,18]icosane](/img/structure/B14726312.png)
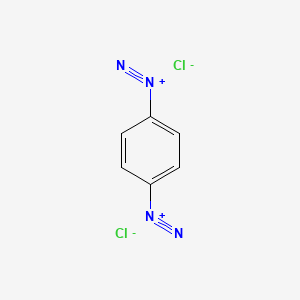
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-N-[(E)-phenylmethylidene]aniline](/img/structure/B14726315.png)
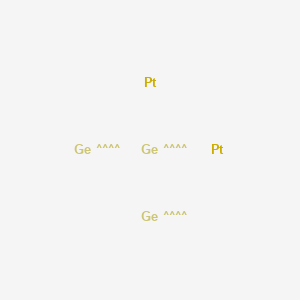
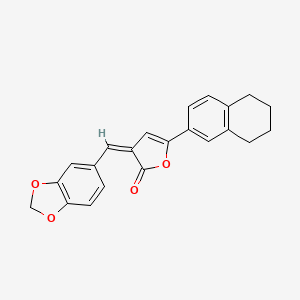
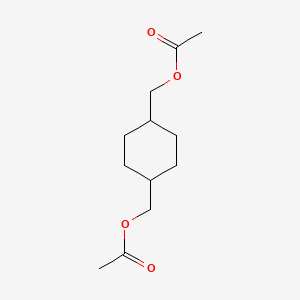
![Ethyl (2Z)-3-ethyl-2-({[2-(2-methylpiperidin-1-yl)-2-oxoethanesulfonyl]acetyl}imino)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B14726338.png)
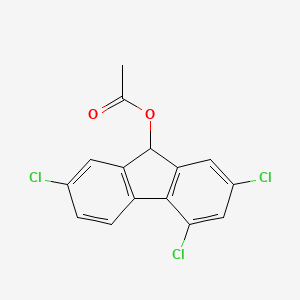
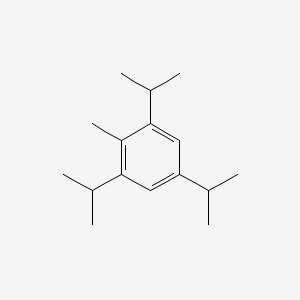
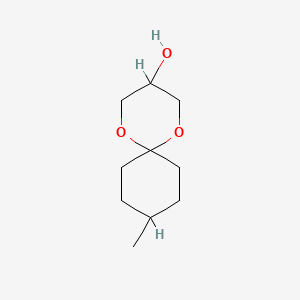

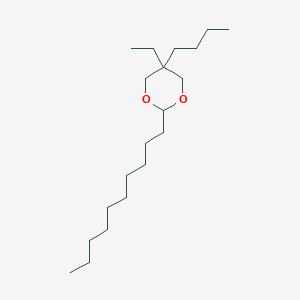
![1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[(4-methoxyphenyl)-diphenylmethoxy]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14726389.png)
![[1-(2-Butoxycarbonyloxyethylamino)-1-oxopropan-2-yl] butyl carbonate](/img/structure/B14726395.png)
